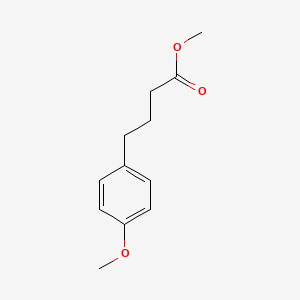

Methyl 4-(4-methoxyphenyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZIYDSIDIJXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174672 | |

| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20637-08-5 | |

| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)butanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of methyl 4-(4-methoxyphenyl)butanoate from its corresponding carboxylic acid, 4-(4-methoxyphenyl)butyric acid. The document is structured to offer not just a procedural outline but a comprehensive understanding of the underlying chemical principles, optimization strategies, and safety considerations. The primary focus is on the Fischer-Speier esterification, a robust and widely adopted method for this transformation. The guide delves into the reaction mechanism, offers a detailed experimental protocol, and discusses alternative synthetic routes. It is intended to serve as a practical resource for laboratory professionals engaged in organic synthesis and drug development, ensuring a blend of theoretical knowledge and actionable laboratory insights.

Introduction: The Significance of this compound

This compound is a valuable ester in the field of organic synthesis. Its structural motif, featuring a methoxy-substituted aromatic ring and a butyrate chain, makes it a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1] The ester functionality provides a site for further chemical modification, while the methoxyphenyl group is a common feature in biologically active molecules. The precursor, 4-(4-methoxyphenyl)butyric acid, is recognized for its role in the development of therapeutic agents, including those with potential analgesic and anti-inflammatory properties.[1] The conversion to its methyl ester can be a crucial step to modify its physicochemical properties or to facilitate subsequent reactions in a synthetic pathway.[2]

Comparative Overview of Synthesis Methodologies

The esterification of a carboxylic acid is a fundamental transformation in organic chemistry, and several methods can be employed to achieve this. The choice of method often depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the required purity of the product.

-

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3] It is an equilibrium-driven process, and strategies such as using an excess of the alcohol or removing water as it forms are employed to drive the reaction to completion.[4][5] For the synthesis of this compound, this is often the most direct and cost-effective approach, especially on a larger scale.[4]

-

Reaction with Diazomethane: Carboxylic acids can be rapidly converted to their methyl esters using diazomethane.[6] This reaction is generally high-yielding and proceeds under mild conditions. However, diazomethane is a toxic and explosive gas, requiring specialized equipment and handling procedures, which often limits its use to small-scale syntheses.[6]

-

Two-Step Acyl Chloride Formation and Reaction: A robust alternative involves converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The resulting acyl chloride is then reacted with methanol to form the ester. This method is suitable for acid-sensitive substrates as it can be carried out under basic conditions.[7]

-

Steglich Esterification: For substrates that are sensitive to acidic conditions, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a good alternative.[8]

Given its simplicity, cost-effectiveness, and scalability, the Fischer-Speier esterification is the focal point of this guide for the synthesis of this compound.

The Core of the Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, is a cornerstone of organic synthesis.[3][9] It is a nucleophilic acyl substitution reaction that relies on the activation of the carboxylic acid by an acid catalyst to enhance its electrophilicity towards the nucleophilic alcohol.[10]

Unraveling the Reaction Mechanism

The mechanism of Fischer esterification is a multi-step, reversible process.[4] Understanding these steps is crucial for optimizing reaction conditions.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4][9]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3][9]

-

Proton Transfer: A proton is transferred from the oxonium ion (the protonated alcohol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is often facilitated by another molecule of the alcohol or the conjugate base of the catalyst.[4][9]

-

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9]

-

Deprotonation: The final step is the deprotonation of the protonated ester, typically by the conjugate base of the catalyst or another molecule of alcohol, to yield the final ester product and regenerate the acid catalyst.[4][9]

The entire process can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[4]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of this compound via Fischer esterification.

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Role |

| 4-(4-Methoxyphenyl)butyric acid | C₁₁H₁₄O₃ | 194.23 | (Specify amount) | 1.0 | Starting Material |

| Methanol | CH₃OH | 32.04 | (Specify volume) | Excess | Reagent/Solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | (Specify volume) | Catalytic | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | (Specify volume) | - | Extraction Solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | (Specify volume) | - | Neutralizing Agent |

| Brine | NaCl (aq) | 58.44 | (Specify volume) | - | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | (Specify amount) | - | Drying Agent |

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-methoxyphenyl)butyric acid in an excess of methanol.[11] Using a large excess of methanol helps to shift the equilibrium towards the product side.[4][5]

-

Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid. The addition should be done dropwise to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle.[11][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction and Washing: Dissolve the residue in diethyl ether. Transfer the ether solution to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.[12][13]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure ester.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy group protons, aromatic protons, the protons of the butyrate chain, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the butyrate chain. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), and bands for C-O stretching and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₆O₃, MW = 208.25 g/mol ).[14] |

Process Optimization and Considerations

To maximize the yield and purity of the final product, several factors can be optimized:

-

Driving the Equilibrium: As the Fischer esterification is a reversible reaction, Le Chatelier's principle can be applied to drive the equilibrium towards the product. This can be achieved by:

-

Catalyst Choice and Concentration: While sulfuric acid is a common and effective catalyst, other acids like p-toluenesulfonic acid can also be used.[10] The amount of catalyst should be optimized; too little will result in a slow reaction, while too much can lead to side reactions like dehydration, particularly with sensitive substrates.

-

Reaction Time and Temperature: The reaction rate is dependent on temperature.[15] Refluxing in methanol provides a constant and suitable reaction temperature. The reaction time should be monitored to ensure completion without the formation of degradation products.

Safety and Handling

Safety is paramount in any chemical synthesis. The following precautions must be observed:

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[16][17] It should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[16][17][18] Always add acid to the alcohol slowly and with cooling to dissipate the heat generated.[17]

-

Methanol: Methanol is flammable and toxic if inhaled, ingested, or absorbed through the skin.[19] All operations involving methanol should be conducted in a well-ventilated fume hood.[20]

-

General Precautions: Ensure that all glassware is properly clamped and that the reaction setup is not a closed system, especially when heating, to avoid pressure buildup.[11]

Conclusion

The synthesis of this compound from 4-(4-methoxyphenyl)butyric acid via Fischer-Speier esterification is a reliable and efficient method suitable for both laboratory and larger-scale production. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are essential for a successful outcome. This guide provides the necessary technical details and practical insights to empower researchers and scientists in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical research.

References

-

Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]

-

Grokipedia. Fischer–Speier esterification. [Link]

-

Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. [Link]

-

ScienceMotive. Fischer esterification Mechanism - Advantages and Applications. Published October 1, 2021. [Link]

-

Chemistry Steps. Converting Carboxylic Acids to Esters. [Link]

-

Safety data sheet. Trade name: Sulfuric acid-methanol TS (JPH488). Published October 17, 2025. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. [Link]

-

Organic Chemistry. Acid to Ester - Common Conditions. [Link]

-

Columbus Chemical. Methanol/Hydrosulfuric Acid Mixed. Published April 18, 2022. [Link]

-

National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Published April 1, 2025. [Link]

-

Quora. What different methods are there for manufacturing esters in the lab?. Published February 7, 2015. [Link]

- Google Patents.

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

National Institutes of Health. This compound | C12H16O3 | CID 140725 - PubChem. [Link]

-

ACS Publications. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry. Published April 30, 2020. [Link]

-

CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

- Google Patents. EP0286981A2 - Method for the production of carboxylic acid methyl esters.

-

Carl ROTH. Sulphuric acid - Safety Data Sheet. [Link]

-

Fischer Esterification. [Link]

-

Taylor & Francis Online. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

-

PubChemLite. This compound (C12H16O3). [Link]

- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

-

National Institutes of Health. methyl (4S)-4-hydroxy-4-(4-methoxyphenyl)butanoate | C12H16O4 - PubChem. [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. Published May 30, 2020. [Link]

-

ResearchGate. Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]

-

National Institutes of Health. Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate | C13H16O5 | CID 10753291 - PubChem. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]

-

APC Forum. Fischer esterification - Madscience workshop. Published February 7, 2009. [Link]

-

National Institutes of Health. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 11. cerritos.edu [cerritos.edu]

- 12. Fischer esterification - Madscience workshop - APC Forum [amateurpyro.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. This compound | C12H16O3 | CID 140725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 17. CCOHS: Sulfuric Acid [ccohs.ca]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. bg.cpachem.com [bg.cpachem.com]

- 20. columbuschemical.com [columbuschemical.com]

"Methyl 4-(4-methoxyphenyl)butanoate" CAS number 20637-08-5 properties

An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)butanoate (CAS: 20637-08-5)

Introduction

This compound is a carboxylate ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring and a flexible butyl chain, makes it a precursor of interest in the development of more complex molecules, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic routes, and safety considerations, tailored for professionals in research and development.

Compound Identification and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is registered under CAS Number 20637-08-5.[1] Its fundamental identifiers are summarized below.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-(4-Methoxyphenyl)butanoic acid methyl ester, Benzenebutanoic acid, 4-methoxy-, methyl ester, Butyric acid, 4-(p-methoxyphenyl)-, methyl ester[1][2][3]

-

Canonical SMILES: COC1=CC=C(C=C1)CCCC(=O)OC[1]

-

InChI Key: FEZIZIYDSIDIJXQH-UHFFFAOYSA-N[1]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and bioavailability. The following table summarizes key computed properties for this compound.

| Property | Value | Source |

| Molecular Weight | 208.25 g/mol | [1][3] |

| Exact Mass | 208.109944368 Da | [1][3] |

| XLogP3 | 2.7 | [1][3] |

| Hydrogen Bond Acceptor Count | 3 | [1][3] |

| Rotatable Bond Count | 6 | [3] |

| Topological Polar Surface Area | 35.5 Ų | [1][3] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data provide detailed information about the molecular framework.

¹H NMR (300 MHz, CDCl₃) δ/ppm: [4]

-

7.11-7.08 (m, 2H): Aromatic protons ortho to the butanoate chain.

-

6.84-6.81 (m, 2H): Aromatic protons meta to the butanoate chain (ortho to the methoxy group).

-

3.78 (s, 3H): Methoxy group protons (-OCH₃).

-

3.66 (s, 3H): Methyl ester protons (-COOCH₃).

-

2.59 (t, J = 15.12 Hz, 2H): Methylene protons adjacent to the aromatic ring (-Ar-CH₂-).

-

2.31 (t, J = 14.96 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COO-).

-

1.97-1.87 (m, 2H): Methylene protons in the middle of the chain (-CH₂-CH₂-CH₂-).

¹³C NMR (75 MHz, CDCl₃) δ/ppm: [4]

-

174.09: Carbonyl carbon of the ester.

-

157.98: Aromatic carbon attached to the methoxy group.

-

133.51: Quaternary aromatic carbon.

-

129.46: Aromatic carbons ortho to the butanoate chain.

-

113.83: Aromatic carbons meta to the butanoate chain.

-

55.32: Methoxy carbon.

-

51.57: Methyl ester carbon.

-

34.29, 33.42, 26.82: Methylene carbons of the butanoate chain.

Synthesis and Reactivity

Proposed Synthetic Pathway: Fischer Esterification

A standard and reliable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-(4-methoxyphenyl)butyric acid (CAS 4521-28-2). This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.

Experimental Protocol:

-

To a solution of 4-(4-methoxyphenyl)butyric acid in methanol (typically >10 equivalents), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

-

Reflux the mixture for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel if necessary.

Caption: Proposed synthesis via Fischer Esterification.

Chemical Reactivity

The primary reactive sites are the ester functional group and the aromatic ring.

-

Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

-

Reduction: The ester can be reduced to the corresponding alcohol, 4-(4-methoxyphenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions (relative to the methoxy group).

Applications and Research Interest

While specific applications for the methyl ester are not extensively documented, its parent compound, 4-(4-methoxyphenyl)butyric acid, is recognized as a versatile intermediate in the pharmaceutical and fine chemical sectors.[5] It serves as a structural scaffold for designing compounds with potential therapeutic activities, including analgesic and anti-inflammatory properties.[5]

Consequently, this compound is a crucial intermediate for synthetic routes where protection of the carboxylic acid is necessary or where the methyl ester itself is a direct precursor in subsequent coupling or condensation reactions. Its utility lies in its ability to be easily converted to the parent acid or other derivatives, making it a key building block in multi-step organic syntheses aimed at drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Hazard Statements:

-

Signal Word: Warning[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140725, this compound. Available from: [Link]

-

Cheméo. (2023). Benzenebutanoic acid, 4-methoxy-, methyl ester (CAS 20637-08-5) Chemical and Physical Properties. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: "Homeopathic” palladium-catalysed hydroxycarbonylation and aminocarbonylation of 1-octene: exploration. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Available from: [Link]

Sources

- 1. This compound | C12H16O3 | CID 140725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenebutanoic acid, 4-methoxy-, methyl ester (CAS 20637-08-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)butanoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-methoxyphenyl)butanoate is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and characteristic spectroscopic data. Furthermore, it explores its role as a crucial building block in drug discovery and development, offering insights into its utility for constructing pharmacologically active scaffolds.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to IUPAC nomenclature as This compound [1]. It is a methyl ester derivative of 4-(4-methoxyphenyl)butanoic acid.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound, including:

-

Benzenebutanoic acid, 4-methoxy-, methyl ester

-

4-(4-Methoxyphenyl)butanoic acid methyl ester

-

Methyl 4-(4-methoxyphenyl)butyrate

-

Butyric acid, 4-(p-methoxyphenyl)-, methyl ester

-

4-(p-Methoxyphenyl)butyric acid methyl ester[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 20637-08-5 | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process starting from anisole and succinic anhydride. The first step involves the Friedel-Crafts acylation to produce 4-(4-methoxyphenyl)-4-oxobutanoic acid, followed by a reduction and subsequent esterification.

Synthesis of the Precursor: 4-(4-Methoxyphenyl)butyric Acid

The precursor, 4-(4-methoxyphenyl)butyric acid, is a valuable pharmaceutical intermediate in its own right, often used as a scaffold for compounds with potential analgesic and anti-inflammatory properties[2]. Its synthesis is a critical first stage.

A common route involves the Clemmensen or Wolff-Kishner reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is itself synthesized via Friedel-Crafts acylation of anisole with succinic anhydride.

Experimental Protocol: Fischer Esterification of 4-(4-Methoxyphenyl)butyric Acid

The final step in the synthesis of the title compound is the esterification of 4-(4-methoxyphenyl)butyric acid. The Fischer esterification is a reliable and widely used method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid[3][4][5].

Reaction Scheme:

Figure 2: Fischer esterification of 4-(4-methoxyphenyl)butyric acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(4-methoxyphenyl)butyric acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent[3].

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution[3][4].

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC)[3]. The equilibrium of the reaction is driven towards the product side by the large excess of methanol[4][5].

-

Work-up:

-

After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator[3].

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate[3].

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid) and then with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities[3][6].

-

-

Drying and Purification:

-

Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate[3].

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol is crucial to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle[4][5].

-

Acid Catalyst: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol[4][7].

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Aqueous Work-up: The washing steps are essential for removing the acid catalyst, unreacted starting material, and water-soluble byproducts, leading to a purer final product.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

-

Aromatic protons: Two doublets in the range of δ 6.8-7.2 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Methoxy group (Ar-OCH₃): A singlet at approximately δ 3.8 ppm.

-

Ester methyl group (COOCH₃): A singlet around δ 3.6-3.7 ppm.

-

Methylene groups: Three multiplets corresponding to the three methylene groups of the butanoate chain, typically in the range of δ 1.8-2.6 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The expected chemical shifts (in ppm) are:

-

Carbonyl carbon (C=O): In the range of δ 173-175 ppm.

-

Aromatic carbons: Signals between δ 114-158 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range.

-

Methoxy carbon (Ar-OCH₃): Around δ 55 ppm.

-

Ester methyl carbon (COOCH₃): Around δ 51 ppm.

-

Methylene carbons: Signals in the aliphatic region, typically between δ 25-35 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands (in cm⁻¹) include:

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹[8].

-

C-O Stretch (Ester): A strong absorption in the range of 1150-1300 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): An absorption band around 1250 cm⁻¹.

Applications in Drug Discovery and Development

This compound, and its parent carboxylic acid, serve as important building blocks in the synthesis of a variety of pharmaceutical compounds. The 4-methoxyphenylbutyrate moiety is a common structural motif in molecules designed to interact with various biological targets.

The structural framework of this compound is present in various research compounds and can be modified to explore structure-activity relationships (SAR) for different therapeutic targets. For instance, the butanoate chain can be extended or functionalized, and the methoxy group on the aromatic ring can be replaced with other substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined chemical identity and predictable spectroscopic characteristics. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible building block for synthetic chemists. The presence of both an aromatic ring and an ester functional group allows for a wide range of chemical modifications, rendering it a useful scaffold in the design and synthesis of novel compounds with potential therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]

-

MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

- MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3423.

-

National Center for Biotechnology Information. Crystal structure of methyl (4R)-4-(4-methoxybenzoyl)-4-{[(1R)-1-phenylethyl]carbamoyl}butanoate. [Link]

-

Fischer Esterification Procedure. [Link]

-

ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4966.

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). [Link]

-

ResearchGate. FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... [Link]

-

PubChem. Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C12H16O3 | CID 140725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

"Methyl 4-(4-methoxyphenyl)butanoate" molecular weight and formula

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)butanoate

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document details its fundamental chemical and physical properties, outlines a robust, multi-step synthesis protocol, and provides an in-depth analysis of its spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses its relevance and potential applications within the fields of pharmaceutical research and fine chemical synthesis, grounded in the established utility of its parent carboxylic acid. Safety and handling protocols are also explicitly addressed to ensure responsible laboratory practice. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed, practical understanding of this compound.

Introduction: A Profile of a Versatile Intermediate

This compound is an organic compound classified as a methyl ester. Its structure, featuring a methoxy-substituted phenyl ring connected to a butyrate chain, makes it a derivative of 4-(4-methoxyphenyl)butyric acid. The parent acid is recognized as a valuable scaffold in medicinal chemistry, particularly in the development of therapeutic agents with potential analgesic and anti-inflammatory properties.[1] The ester form, this compound, serves as a protected or modified version of this crucial building block, making it highly relevant for multi-step organic synthesis pathways where controlling the reactivity of the carboxylic acid group is essential.[1]

This guide provides the foundational knowledge required to synthesize, purify, and characterize this compound, enabling its effective use in research and development settings.

Chemical and Physical Properties

A summary of the key identifiers and computed physical properties for this compound is presented below. This data is essential for both practical handling and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C12H16O3 | [2] |

| Molecular Weight | 208.25 g/mol | [2][3] |

| CAS Number | 20637-08-5 | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)CCCC(=O)OC | [2] |

| InChIKey | FEZIYDSIDIJXQH-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.7 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 6 | [3] |

Synthesis Methodology

The synthesis of this compound is most effectively achieved via a two-stage process. The first stage involves the synthesis of the precursor, 4-(4-methoxyphenyl)butyric acid, which is then esterified in the second stage.

Stage 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic Acid

This stage employs a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry, where anisole (methoxybenzene) is reacted with succinic anhydride. Anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the succinic anhydride, facilitating the electrophilic attack on the electron-rich anisole ring.

Stage 2: Reduction and Esterification

The keto-acid product from Stage 1 is first reduced to 4-(4-methoxyphenyl)butyric acid. A common and effective method for this is catalytic hydrogenation. Subsequently, the resulting carboxylic acid undergoes Fischer esterification with methanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to yield the final methyl ester product.

Caption: Two-stage synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)butyric Acid

This protocol is adapted from established Friedel-Crafts and reduction methodologies.[4]

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a suitable solvent such as orthodichlorobenzene. Cool the suspension in an ice bath.

-

Addition of Reactants: Add succinic anhydride (1.0 eq) to the cooled suspension. Separately, dissolve anisole (1.0 eq) in a minimal amount of the same solvent and add it to the dropping funnel.

-

Friedel-Crafts Reaction: Add the anisole solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. The resulting mixture should be stirred until all solids dissolve. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

Reduction: The crude keto-acid is dissolved in ethyl acetate and acetic acid. A catalytic amount of 10% palladium on carbon is added. The mixture is then subjected to hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC).

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-(4-methoxyphenyl)butyric acid, which can be further purified by recrystallization.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, dissolve 4-(4-methoxyphenyl)butyric acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Workup and Purification: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography to yield pure this compound.

Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized ester is achieved through a combination of spectroscopic techniques.[5][6] Each method provides unique information about the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups in the molecule.[7] For an ester, a characteristic pattern of three strong absorption bands, sometimes called the "Rule of Three," is expected.[8]

-

C=O Stretch: A very strong and sharp peak is anticipated in the region of 1735-1750 cm⁻¹ , which is characteristic of the carbonyl group in a saturated ester.[8]

-

C-O Stretches: Two distinct, strong peaks are expected from the C-O single bonds of the ester moiety.[8]

-

An acyl-oxygen (C-O) stretch typically appears between 1250-1150 cm⁻¹ .

-

An alkyl-oxygen (O-C) stretch is found between 1150-1000 cm⁻¹ .

-

-

Other Peaks: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. Aromatic C=C bending vibrations will be visible in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectrum: The proton NMR spectrum will show distinct signals for each unique proton environment:

-

Aromatic Protons (δ ≈ 6.8-7.2 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' splitting pattern, appearing as two distinct doublets.

-

Methoxy Protons (-OCH₃, δ ≈ 3.8 ppm): A sharp singlet integrating to three protons.

-

Ester Methyl Protons (-COOCH₃, δ ≈ 3.6 ppm): A sharp singlet integrating to three protons.

-

Aliphatic Chain Protons (-CH₂CH₂CH₂-): Three distinct multiplets will be observed in the range of δ ≈ 1.9-2.7 ppm. The protons alpha to the carbonyl (C=O) will be the most downfield-shifted.

-

-

¹³C NMR Spectrum: The carbon NMR spectrum will confirm the number of unique carbon atoms:

-

Carbonyl Carbon (C=O): A signal in the δ ≈ 170-175 ppm region.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ ≈ 114-160 ppm) due to symmetry.

-

Methoxy Carbon (-OCH₃): A signal around δ ≈ 55 ppm.

-

Ester Methyl Carbon (-COOCH₃): A signal around δ ≈ 51 ppm.

-

Aliphatic Carbons (-CH₂CH₂CH₂-): Three signals in the upfield region (δ ≈ 25-35 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the compound's fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (208.25).

-

Key Fragmentation: A prominent fragmentation pathway for esters is the formation of an acylium ion. The loss of the methoxy radical (-•OCH₃) would result in a significant peak at m/z 177. Another common fragmentation is a McLafferty rearrangement if sterically feasible.

Applications and Research Context

While direct applications of this compound are specific to synthesis design, its true value lies in its relationship to its parent carboxylic acid. 4-(4-Methoxyphenyl)butyric acid is a recognized intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] It serves as a foundational structure for designing novel compounds with potential therapeutic activities.[1]

Therefore, the methyl ester serves two primary roles for the drug development professional:

-

A Protected Carboxylic Acid: In a multi-step synthesis, converting the carboxylic acid to a methyl ester prevents it from undergoing unwanted reactions (e.g., acting as a nucleophile or an acid) while other parts of the molecule are being modified. The ester can be easily hydrolyzed back to the carboxylic acid in a later step.

-

A Synthon for Further Elaboration: The ester itself can be a target for further chemical transformations, such as reduction to an alcohol or reaction with Grignard reagents to form tertiary alcohols.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.

-

Conclusion

This compound is more than a simple ester; it is a strategic derivative of a valuable pharmaceutical intermediate. This guide has provided a detailed framework for its synthesis, a predictive analysis of its spectroscopic signature for unequivocal identification, and a clear context for its application in advanced organic synthesis. By understanding its properties and the methodologies for its preparation and characterization, researchers can effectively leverage this compound in the development of novel chemical entities.

References

-

GeeksforGeeks. (2025). Ester - Structure, Properties, Uses. GeeksforGeeks. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Brown, D. P., Durutlic, H., & Juste, D. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]

-

Anonymous. (n.d.). IR Spectroscopy of Esters. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Esters. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]

- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H16O3 | CID 140725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 5. Ester - Structure, Properties, Uses - GeeksforGeeks [geeksforgeeks.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. purdue.edu [purdue.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Spectroscopic Guide to Methyl 4-(4-methoxyphenyl)butanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for methyl 4-(4-methoxyphenyl)butanoate (C12H16O3, MW: 208.25 g/mol ).[1] As a compound of interest in various research and development sectors, a thorough understanding of its structural features is paramount. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed experimental protocol, data summary, and an in-depth interpretation of the spectra, providing a holistic understanding of the molecule's spectroscopic signature. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and quality control of this and structurally related compounds.

Introduction

This compound is an aromatic ester with a molecular structure that lends itself to detailed characterization by modern spectroscopic techniques. The unequivocal identification and purity assessment of such molecules are critical cornerstones of chemical research and drug development, where even minor structural ambiguities can have significant consequences. Spectroscopic analysis provides a non-destructive and highly informative approach to elucidating the molecular architecture, confirming functional groups, and establishing the connectivity of atoms within a molecule.

This guide is structured to provide not just the raw spectral data but also the scientific rationale behind the interpretation. By understanding why a particular proton resonates at a specific chemical shift or how a molecule fragments in a mass spectrometer, researchers can apply these principles to a broader range of analytical challenges. The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering a masterclass in spectroscopic interpretation for this specific molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon environments and their electronic nature within the molecule.

Experimental Protocol: ¹³C NMR

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 100 or 150 MHz) is used.

-

Sample Preparation : The same sample prepared for ¹H NMR analysis can be used.

-

Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width : A spectral width of around 220 ppm is standard.

-

Referencing : The CDCl₃ solvent peak at δ 77.16 ppm is used for referencing.

-

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| 174.1 | C-1' (C=O) |

| 157.9 | C-1 (Aromatic C-O) |

| 133.8 | C-4 (Aromatic C-C) |

| 129.3 | C-2, C-6 (Aromatic C-H) |

| 113.8 | C-3, C-5 (Aromatic C-H) |

| 55.2 | C-8' (OCH₃ on ring) |

| 51.5 | C-1'' (OCH₃ of ester) |

| 34.3 | C-4' (CH₂) |

| 33.5 | C-2' (CH₂) |

| 27.8 | C-3' (CH₂) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum displays ten signals, corresponding to the ten unique carbon environments in the molecule.

-

Carbonyl Carbon (δ > 160 ppm) : The signal at δ 174.1 is characteristic of an ester carbonyl carbon (C-1').

-

Aromatic Carbons (δ 100-160 ppm) :

-

The signal at δ 157.9 is assigned to the aromatic carbon directly attached to the methoxy group (C-1), which is significantly deshielded.

-

The signal at δ 133.8 corresponds to the quaternary aromatic carbon attached to the butanoate chain (C-4).

-

The signal at δ 129.3 is assigned to the two equivalent aromatic carbons ortho to the methoxy group (C-2 and C-6).

-

The signal at δ 113.8 is attributed to the two equivalent aromatic carbons meta to the methoxy group (C-3 and C-5), which are shielded by the electron-donating effect of the oxygen.

-

-

sp³ Carbons (δ 0-80 ppm) :

-

The signal at δ 55.2 is assigned to the carbon of the methoxy group on the aromatic ring (C-8').

-

The signal at δ 51.5 corresponds to the methyl carbon of the ester group (C-1'').

-

The remaining three signals at δ 34.3, 33.5, and 27.8 are assigned to the methylene carbons of the butanoate chain (C-4', C-2', and C-3', respectively).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition Parameters :

-

Scan Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum is collected prior to the sample spectrum to subtract the contribution of atmospheric CO₂ and water.

-

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H (sp³ and sp²) stretching |

| ~1735 | Strong | C=O (ester) stretching |

| ~1610, 1510 | Medium | C=C (aromatic) stretching |

| ~1245 | Strong | C-O (ester) stretching |

| ~1175 | Strong | C-O (ether) stretching |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |

Interpretation of the IR Spectrum

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

-

A strong, sharp absorption at ~1735 cm⁻¹ is indicative of the C=O stretch of a saturated ester.

-

The presence of an aromatic ring is confirmed by the C=C stretching vibrations around 1610 and 1510 cm⁻¹ .

-

The strong absorption at ~1245 cm⁻¹ is characteristic of the C-O stretching of the ester group.

-

Another strong band around ~1175 cm⁻¹ can be attributed to the C-O stretching of the aryl ether.

-

The C-H stretching vibrations for both sp³ and sp² hybridized carbons are observed in the 3000-2850 cm⁻¹ region.

-

A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: GC-MS

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., 30 m x 0.25 mm).

-

Carrier Gas : Helium at a constant flow rate.

-

Injector Temperature : 250 °C.

-

Oven Program : A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

MS Data Summary

| m/z | Relative Intensity | Assignment |

| 208 | Moderate | [M]⁺ (Molecular Ion) |

| 177 | Low | [M - OCH₃]⁺ |

| 149 | Low | [M - COOCH₃]⁺ |

| 121 | High | [C₈H₉O]⁺ (Benzylic cleavage) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

-

The molecular ion peak [M]⁺ is observed at m/z 208 , which corresponds to the molecular weight of the compound.

-

The base peak at m/z 121 is a result of a benzylic cleavage , a very favorable fragmentation pathway that leads to the formation of the stable methoxybenzyl cation.

-

Loss of the methoxy group from the ester results in a fragment at m/z 177 .

-

Loss of the entire methoxycarbonyl group gives a fragment at m/z 149 .

-

The presence of a peak at m/z 91 suggests the formation of the tropylium ion, a common fragment for alkyl-substituted benzene rings.

Caption: Proposed key fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-consistent structural elucidation. Each technique offers complementary information, and together they create an unambiguous spectroscopic fingerprint of the molecule. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of all protons and carbons. The IR spectrum verifies the presence of the key functional groups, namely the ester and the para-substituted aromatic ring. Finally, the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a robust reference for the analytical characterization of this compound, empowering researchers with the knowledge to confidently identify and assess the purity of this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

"Methyl 4-(4-methoxyphenyl)butanoate" chemical structure and properties

An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)butanoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a versatile ester compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide details the compound's chemical identity, structural features, physicochemical properties, and spectroscopic profile. Furthermore, it presents a validated, step-by-step synthetic protocol, explaining the causal mechanisms behind the chosen methodology. The potential applications and safety considerations are also discussed, grounding all claims in authoritative references to ensure scientific integrity.

Chemical Identity and Structure

This compound is an aromatic ester that serves as a valuable intermediate in various organic syntheses. Its structure consists of a central butanoate chain, with a methyl ester at one terminus and a p-methoxyphenyl group at the other.

Nomenclature and Identifiers

A clear identification of a chemical compound is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20637-08-5 | [1][2] |

| Molecular Formula | C12H16O3 | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| InChIKey | FEZIYDSIDIJXQH-UHFFFAOYSA-N | [1] |

| Synonyms | 4-(4-Methoxyphenyl)butanoic acid methyl ester, Benzenebutanoic acid, 4-methoxy-, methyl ester | [1][2] |

Molecular Structure

The two-dimensional structure of this compound illustrates the connectivity of its constituent atoms. The p-substituted methoxybenzene ring is connected via a three-carbon aliphatic chain to the carbonyl carbon of the methyl ester group.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is fundamental for its purification, handling, and structural confirmation.

Physical Properties

The following table summarizes the key computed and, where available, experimental physical properties of the compound.

| Property | Value | Source |

| Exact Mass | 208.110 g/mol | [1][2] |

| XLogP3 | 2.7 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Polar Surface Area | 35.5 Ų | [1][2] |

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (in CDCl₃), the following signals are expected:

-

A singlet around 3.78-3.80 ppm corresponding to the three protons of the methoxy group (-OCH₃) on the benzene ring.[3]

-

A singlet around 3.66 ppm for the three protons of the methyl ester group (-COOCH₃).[3]

-

Two doublets (or a multiplet) in the aromatic region, typically between 6.80-7.15 ppm, representing the four protons on the para-substituted benzene ring.[3]

-

A series of multiplets and triplets for the six protons of the aliphatic chain (-CH₂-CH₂-CH₂-) between approximately 1.90 and 2.65 ppm.[3]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insight into the carbon framework. Expected chemical shifts (in CDCl₃) include:

-

A peak around 174.1 ppm for the ester carbonyl carbon (C=O).[3]

-

A signal around 158.0 ppm for the aromatic carbon attached to the methoxy group.[3]

-

Signals for the other aromatic carbons between 113.8 and 133.5 ppm.[3]

-

A peak at approximately 55.3 ppm for the methoxy carbon (-OCH₃).[3]

-

A signal around 51.6 ppm for the methyl ester carbon (-COOCH₃).[3]

-

Peaks for the aliphatic carbons (-CH₂-CH₂-CH₂-) typically appearing between 26.8 and 34.3 ppm.[3]

-

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

A strong C=O stretch for the ester group around 1735 cm⁻¹.

-

C-O stretching bands between 1100-1300 cm⁻¹.

-

Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

-

sp³ C-H stretching just below 3000 cm⁻¹ and sp² C-H stretching just above 3000 cm⁻¹.

-

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-(4-methoxyphenyl)butanoic acid.

Rationale for Method Selection

Fischer-Speier Esterification is selected for its operational simplicity, high atom economy, and the use of readily available and inexpensive reagents. The reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.

Recommended Synthetic Protocol

Materials:

-

4-(4-Methoxyphenyl)butanoic acid (1.0 eq)

-

Methanol (reagent grade, anhydrous, ~20-30 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-methoxyphenyl)butanoic acid.

-

Reagent Addition: Add an excess of methanol to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Expert Insight: The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

-

Trustworthiness: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate) to ensure the complete consumption of the starting carboxylic acid.

-

-

Workup - Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound as a clear oil.

Purification and Characterization Workflow

The following diagram outlines the logical flow from the completed reaction to the final, validated product.

Caption: Post-synthesis workflow for product isolation and validation.

Applications in Research and Development

This compound is primarily utilized as a building block or intermediate in organic synthesis. Its precursor, 4-(4-methoxyphenyl)butanoic acid, is noted for its role as a versatile intermediate in the pharmaceutical and fine chemical sectors.[4]

-

Pharmaceutical Intermediates: The structural motif of 4-(4-methoxyphenyl)butanoic acid serves as a scaffold for designing compounds with potential therapeutic activities, such as analgesic and anti-inflammatory properties.[4] The methyl ester derivative is a protected form of this acid, often used when other parts of a molecule need to be modified under conditions that would be incompatible with a free carboxylic acid.

-

Drug Design Strategy: The incorporation of methyl groups and methoxy groups are common strategies in drug design. Methyl groups can modulate physicochemical properties and improve metabolic stability, while methoxy groups can influence binding and electronic properties.[5] This makes derivatives like this compound valuable starting points for creating libraries of new chemical entities.

Safety and Handling

Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound is considered a warning-level hazard.[1]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-(4'-methoxyphenyl)-3-phenylbutanoate. John Wiley & Sons, Inc. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Homeopathic” palladium-catalysed hydroxycarbonylation and aminocarbonylation of 1-octene: exploration. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-(4-methoxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title as Senior Application Scientist]

Introduction

Methyl 4-(4-methoxyphenyl)butanoate, a methyl ester derivative of butyric acid, is a compound of interest in various chemical and pharmaceutical research domains. Its structural motif, featuring a methoxy-substituted phenyl ring linked to a butanoate chain, makes it a relevant molecule in studies related to organic synthesis, medicinal chemistry, and materials science. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is paramount for its effective handling, purification, and application in experimental settings. This guide provides a comprehensive overview of the available data, standard methodologies for property determination, and the theoretical context for understanding the physical behavior of this compound.

Chemical Identity and Structure

Before delving into its physical properties, it is essential to establish the precise chemical identity of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20637-08-5 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| SMILES | COC1=CC=C(C=C1)CCCC(=O)OC |

The structure of this compound, characterized by a p-methoxyphenyl group attached to a four-carbon ester chain, dictates its physical properties. The presence of the aromatic ring, the ester functional group, and the methoxy ether group all contribute to its intermolecular forces and, consequently, its melting and boiling points.

Physical Properties: Melting and Boiling Points

Experimental Data

As of the latest literature review, specific, experimentally determined melting and boiling points for this compound are not widely reported in standard chemical databases and publications. However, its physical state at ambient conditions provides some insight. Several chemical suppliers classify the compound as a liquid at room temperature, which indicates that its melting point is below approximately 20-25 °C.

The absence of readily available experimental data is not uncommon for research chemicals that may not have been produced on a large industrial scale or have been the subject of extensive physical chemistry studies. In such cases, researchers must rely on a combination of predictive methods and experimental determination.

Predictive Analysis

In the absence of experimental data, computational methods can provide estimations of physical properties. These predictions are based on the molecule's structure and employ algorithms trained on large datasets of known compounds. For this compound, various property prediction tools can be utilized to estimate its boiling point. These predictions, while not a substitute for experimental verification, offer a valuable starting point for experimental design.

It is important to note that the accuracy of these predictions can vary depending on the algorithm used and the structural similarity of the target molecule to the compounds in the training set.

Experimental Determination of Melting and Boiling Points

For laboratory applications, the determination of melting and boiling points is a routine yet critical procedure for compound characterization and purity assessment.

Workflow for Physical Property Determination

Caption: A generalized workflow for the experimental determination of melting and boiling points of a synthesized compound.

Melting Point Determination: The Capillary Method

The rationale behind using the capillary method is its requirement for a small sample size and its ability to provide a sharp melting range for a pure crystalline solid. A broad melting range is often indicative of impurities.

Protocol:

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. A slower heating rate (1-2 °C per minute) is used near the expected melting point to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination: The Distillation Method

The distillation method is a common and reliable technique for determining the boiling point of a liquid. It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

-

Sample Addition: The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-